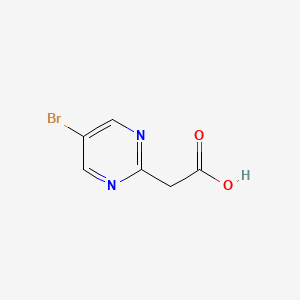

(5-Bromopyrimidin-2-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromopyrimidin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-2-8-5(9-3-4)1-6(10)11/h2-3H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTSLZVLSPVCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672087 | |

| Record name | (5-Bromopyrimidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134327-93-7 | |

| Record name | (5-Bromopyrimidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Bromopyrimidin-2-yl)acetic acid chemical properties

An In-Depth Technical Guide to (5-Bromopyrimidin-2-yl)acetic acid: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No. 1134327-93-7) is a bifunctional heterocyclic compound that has emerged as a critical building block for medicinal chemists and drug development professionals.[1] Its structure, featuring a pyrimidine core, a reactive bromine atom, and a carboxylic acid moiety, offers three distinct points for chemical modification. This strategic arrangement makes it an exceptionally valuable scaffold in the synthesis of complex molecules, particularly in the discovery of novel kinase inhibitors for oncology and other therapeutic areas.[2][3] The pyrimidine motif is a well-established "privileged scaffold," known for its ability to mimic the purine core of ATP and form key hydrogen-bonding interactions within the hinge region of protein kinases.[4][5] This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral properties is foundational for its effective use in synthesis. The key properties of this compound are summarized below.

Core Properties

Quantitative data for this compound are presented in Table 1. This data is essential for reaction planning, including stoichiometry calculations and solvent selection.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1134327-93-7 | [6] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [1] |

| Appearance | Off-white to light yellow solid (Typical) | General Supplier Data |

| SMILES | C1=C(C=NC(=N1)CC(=O)O)Br | [1] |

| InChI | InChI=1S/C6H5BrN2O2/c7-4-2-8-5(9-3-4)1-6(10)11/h2-3H,1H2,(H,10,11) | [1] |

| Storage | Sealed in dry, store in freezer, under -20°C | [6] |

| Melting Point | Data not available in public literature | N/A |

Predicted Spectral Data

While publicly available, peer-reviewed spectra for this specific compound are scarce, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds like 5-bromopyrimidine.[7]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~12.5-13.0 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

-

δ ~8.9 ppm (s, 2H): These are the two equivalent protons on the pyrimidine ring at positions 4 and 6. The electron-withdrawing nature of the nitrogen atoms and the bromine atom shifts these protons significantly downfield.

-

δ ~3.9 ppm (s, 2H): This singlet represents the methylene protons (-CH₂-) adjacent to both the pyrimidine ring and the carbonyl group.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~171 ppm: Carboxylic acid carbonyl carbon (C=O).

-

δ ~160 ppm: Pyrimidine ring carbon at position 2, bonded to the acetic acid moiety.

-

δ ~158 ppm: Pyrimidine ring carbons at positions 4 and 6.

-

δ ~120 ppm: Pyrimidine ring carbon at position 5, bonded to the bromine atom.

-

δ ~45 ppm: Methylene carbon (-CH₂-).

-

-

Mass Spectrometry (ESI-MS):

-

The mass spectrum would be expected to show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity at [M-H]⁻ corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Synthesis of this compound

The most direct and common route to this compound is the hydrolysis of its corresponding ethyl ester, ethyl 2-(5-bromopyrimidin-2-yl)acetate (CAS 1134327-91-5).[8][9] This reaction is a standard ester hydrolysis, typically achieved under basic conditions followed by an acidic workup to protonate the resulting carboxylate salt.

References

- 1. researchgate.net [researchgate.net]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. Amide synthesis by acylation [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Synthesis of (5-Bromopyrimidin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(5-Bromopyrimidin-2-yl)acetic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of a diverse range of pharmacologically active compounds. Its structural motif is present in numerous developmental drug candidates, underscoring the importance of robust and efficient synthetic routes. This technical guide provides a comprehensive overview of the prevailing methodologies for the synthesis of this compound, with a focus on chemical principles, practical experimental protocols, and the rationale behind procedural choices. The guide is structured to provide researchers with the necessary knowledge to confidently approach the synthesis of this important intermediate.

Introduction: The Significance of this compound in Drug Discovery

The pyrimidine scaffold is a cornerstone in the design of therapeutic agents, owing to its presence in nucleobases and its ability to engage in various biological interactions. The introduction of a bromo substituent at the 5-position and an acetic acid moiety at the 2-position of the pyrimidine ring creates a versatile molecule with multiple points for further functionalization. The bromine atom serves as a handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.[1] The carboxylic acid functionality provides a site for amide bond formation, esterification, or other modifications to modulate the physicochemical properties and biological activity of the final compounds. Consequently, this compound is a highly sought-after intermediate in the development of kinase inhibitors, receptor antagonists, and other targeted therapies.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a multi-step sequence. A general retrosynthetic analysis reveals a logical disconnection to readily available starting materials. The most common and practical strategy involves the initial construction of a 5-bromo-2-substituted pyrimidine core, followed by the introduction and subsequent hydrolysis of an acetate ester at the 2-position.

Caption: Retrosynthetic analysis of this compound.

This guide will detail two primary pathways for the synthesis, focusing on the preparation of the key intermediate, 2-chloro-5-bromopyrimidine, from either 2-hydroxypyrimidine or 2-aminopyrimidine, followed by its conversion to the target molecule.

Synthesis of the Key Intermediate: 2-Chloro-5-bromopyrimidine

The successful synthesis of this compound hinges on the efficient preparation of a suitable 2-halo-5-bromopyrimidine precursor. 2-Chloro-5-bromopyrimidine is a commonly used and commercially available intermediate, but its synthesis from basic starting materials is often a necessary first step in a research setting.

Pathway A: From 2-Hydroxypyrimidine

This pathway involves the bromination of 2-hydroxypyrimidine followed by chlorination.

Step 1: Bromination of 2-Hydroxypyrimidine to 5-Bromo-2-hydroxypyrimidine

The initial step is the electrophilic bromination of the pyrimidine ring. The hydroxyl group at the 2-position is an activating group, directing the incoming electrophile to the electron-rich 5-position.

Caption: Bromination of 2-hydroxypyrimidine.

Experimental Protocol: Synthesis of 5-Bromo-2-hydroxypyrimidine [2]

-

To a solution of 2-hydroxypyrimidine (35 g) in 250 mL of deionized water in a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture to below 5°C in an ice-water bath.

-

Slowly add bromine (40 g) dropwise to the cooled solution while maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 45 minutes.

-

Collect the resulting precipitate by suction filtration and wash the solid with water until the filtrate is neutral.

-

Dry the solid under vacuum to afford 5-bromo-2-hydroxypyrimidine as a white powder. Recrystallization from 85% ethanol can be performed for further purification.

Step 2: Chlorination of 5-Bromo-2-hydroxypyrimidine to 2-Chloro-5-bromopyrimidine

The hydroxyl group is then converted to a chloro group, which is a better leaving group for the subsequent nucleophilic substitution. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Caption: Chlorination of 5-bromo-2-hydroxypyrimidine.

Experimental Protocol: Synthesis of 2-Chloro-5-bromopyrimidine [2]

-

In a reaction flask, combine 5-bromo-2-hydroxypyrimidine (8 g) and phosphorus oxychloride (70 mL).

-

Slowly add triethylamine (3.2 g) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 8 hours.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the residue by silica gel column chromatography to yield 2-chloro-5-bromopyrimidine.

Pathway B: From 2-Aminopyrimidine

An alternative route to a 2-halo-5-bromopyrimidine intermediate starts from 2-aminopyrimidine.

Step 1: Bromination of 2-Aminopyrimidine to 2-Amino-5-bromopyrimidine

Similar to the 2-hydroxy analog, the amino group at the 2-position activates the ring towards electrophilic substitution at the 5-position. N-Bromosuccinimide (NBS) is a convenient and milder brominating agent for this transformation.[3]

Experimental Protocol: Synthesis of 2-Amino-5-bromopyrimidine [3]

-

Dissolve 2-aminopyrimidine (2.5 g, 26.29 mmol) in acetonitrile (25 mL) in a round-bottom flask.

-

Cool the solution in an ice bath and add N-bromosuccinimide (4.6 g, 27.9 mmol) portion-wise.

-

Stir the reaction mixture in the dark at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Wash the residue with water (100 mL), collect the solid by suction filtration, and dry under vacuum to obtain 2-amino-5-bromopyrimidine as a white solid.

Step 2: Conversion of 2-Amino-5-bromopyrimidine to 2-Chloro-5-bromopyrimidine via Sandmeyer Reaction

The amino group can be converted to a chloro group via a Sandmeyer reaction. This involves diazotization of the amine followed by reaction with a copper(I) chloride source.

Experimental Protocol: Synthesis of 2-Chloro-5-bromopyrimidine (Illustrative) [4]

-

Suspend 2-amino-5-bromopyrimidine in an aqueous acidic solution (e.g., HCl).

-

Cool the suspension to 0-5°C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

-

Extract the product with a suitable organic solvent, wash, dry, and purify by chromatography or recrystallization.

Synthesis of Ethyl (5-Bromopyrimidin-2-yl)acetate

With 2-chloro-5-bromopyrimidine in hand, the next crucial step is the introduction of the acetate moiety. This is typically achieved through a nucleophilic substitution reaction where the chlorine atom at the 2-position is displaced by an enolate of an acetate ester.

Caption: Nucleophilic substitution to form the acetate ester.

Experimental Protocol: Synthesis of Ethyl (5-Bromopyrimidin-2-yl)acetate (Illustrative)

This protocol is based on general principles of enolate chemistry and nucleophilic aromatic substitution on electron-deficient heterocycles.

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at -78°C.

-

Slowly add a solution of anhydrous ethyl acetate in THF to the LDA solution at -78°C to generate the lithium enolate of ethyl acetate.

-

After stirring for 30-60 minutes at -78°C, add a solution of 2-chloro-5-bromopyrimidine in THF dropwise to the enolate solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford ethyl (5-bromopyrimidin-2-yl)acetate.

Hydrolysis to this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidic workup is a common and effective method.

Caption: Hydrolysis of the ester to the carboxylic acid.

Experimental Protocol: Synthesis of this compound

-

Dissolve ethyl (5-bromopyrimidin-2-yl)acetate in a mixture of ethanol and water.

-

Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (typically 1.5-2.0 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the hydrolysis is complete, cool the reaction mixture to 0°C in an ice bath.

-

Carefully acidify the mixture to a pH of approximately 2-3 with a dilute aqueous acid solution (e.g., 1M HCl).

-

The product may precipitate out of solution upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |

| 5-Bromo-2-hydroxypyrimidine | C₄H₃BrN₂O | 174.98 | Bromination |

| 2-Chloro-5-bromopyrimidine | C₄H₂BrClN₂ | 193.43 | Chlorination |

| 2-Amino-5-bromopyrimidine | C₄H₄BrN₃ | 174.00 | Bromination |

| Ethyl (5-Bromopyrimidin-2-yl)acetate | C₈H₉BrN₂O₂ | 245.07 | Nucleophilic Substitution |

| This compound | C₆H₅BrN₂O₂ | 217.02 | Hydrolysis |

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process that relies on fundamental organic chemistry principles. The pathways outlined in this guide, proceeding through the key intermediate 2-chloro-5-bromopyrimidine, offer reliable and scalable methods for obtaining this valuable building block. The choice of starting material, either 2-hydroxypyrimidine or 2-aminopyrimidine, will often depend on commercial availability and cost.

Future advancements in this area may focus on developing more atom-economical and environmentally benign synthetic methods. This could include the exploration of C-H activation strategies to directly introduce the acetic acid moiety onto a 5-bromopyrimidine core, thereby reducing the number of synthetic steps. Additionally, the development of novel catalytic systems for the nucleophilic substitution step could lead to milder reaction conditions and improved yields. For drug development professionals, a thorough understanding of these synthetic routes is crucial for the efficient production of novel pyrimidine-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 3. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to (5-Bromopyrimidin-2-yl)acetic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromopyrimidin-2-yl)acetic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive bromine atom on the pyrimidine ring with a carboxylic acid functional group, make it a versatile synthon for the development of novel therapeutic agents. This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed synthetic methodologies, and a discussion of its applications, particularly in the burgeoning field of targeted protein degradation.

Core Molecular and Physicochemical Properties

This compound, with the CAS number 1134327-93-7, is a compound of significant interest in synthetic and medicinal chemistry. A precise understanding of its molecular formula and weight is foundational for all quantitative experimental work.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₂ | [][2] |

| Molecular Weight | 217.02 g/mol | [][2] |

| IUPAC Name | 2-(5-bromopyrimidin-2-yl)acetic acid | [] |

| CAS Number | 1134327-93-7 | [][2][3][4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective synthetic route involves the hydrolysis of the corresponding ethyl ester, ethyl 2-(5-bromopyrimidin-2-yl)acetate.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol outlines the laboratory-scale synthesis of this compound from its ethyl ester precursor.

Materials:

-

Ethyl 2-(5-bromopyrimidin-2-yl)acetate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Dissolution: Dissolve ethyl 2-(5-bromopyrimidin-2-yl)acetate in a mixture of THF and water in a round-bottom flask equipped with a magnetic stir bar. The THF acts as a co-solvent to ensure the miscibility of the ester in the aqueous medium.

-

Hydrolysis: Add a stoichiometric excess of lithium hydroxide or sodium hydroxide to the solution. The reaction is typically stirred at room temperature. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester and initiating the hydrolysis.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Acidification: Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2-3 with 1M HCl. This protonates the carboxylate salt to form the desired carboxylic acid, which is typically insoluble in the aqueous layer.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Repeat the extraction process two to three times to maximize the recovery of the product.

-

Washing and Drying: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to achieve high purity.

Logical Flow of Synthesis

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

PROTACs and Targeted Protein Degradation

A significant application of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The pyrimidine core of this compound can be functionalized to serve as a ligand for various protein targets. The carboxylic acid group provides a convenient handle for linking to the E3 ligase ligand, often through a flexible linker. The bromine atom can be utilized for further structural modifications via cross-coupling reactions to optimize binding affinity and selectivity.

Logical Relationship in PROTAC Assembly

References

Spectroscopic Profile of (5-Bromopyrimidin-2-yl)acetic acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of Spectroscopic Characterization

(5-Bromopyrimidin-2-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core, a bromine substituent, and a carboxylic acid moiety, presents multiple points for potential molecular interactions, making it a valuable scaffold for the design of novel therapeutic agents. The pyrimidine ring is a cornerstone of many biologically active molecules, including nucleobases, and its derivatives are known to exhibit a wide range of pharmacological activities.[1][2]

Accurate structural confirmation and purity assessment are paramount before committing a compound to high-throughput screening or further synthetic elaboration. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the foundational pillars of this characterization. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, blending foundational principles with practical insights for researchers in the field. While comprehensive published spectra for this specific molecule are not widely available, this guide will leverage data from closely related analogues and first principles to provide a robust, predictive interpretation of its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the unambiguous assembly of the molecular structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, with three distinct signals corresponding to the pyrimidine ring protons, the methylene protons, and the carboxylic acid proton.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyrimidine Protons | ~8.9 - 9.2 | Singlet | 2H | H-4, H-6 |

| Methylene Protons | ~3.8 - 4.1 | Singlet | 2H | -CH₂-COOH |

| Carboxylic Acid Proton | ~12.0 - 13.0 | Broad Singlet | 1H | -COOH |

Expert Insights & Causality:

-

Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are chemically equivalent due to the plane of symmetry through the C2-C5 axis. They are expected to resonate at a very downfield position (δ ~8.9-9.2 ppm). This is due to the strong deshielding effect of the two electronegative nitrogen atoms in the aromatic ring, which withdraws electron density from the adjacent carbons and their attached protons. Data for the parent 5-bromopyrimidine shows signals at 9.15 and 8.83 ppm, supporting this downfield prediction.

-

Methylene Protons (-CH₂-): The methylene protons are adjacent to both the electron-withdrawing pyrimidine ring and the carboxylic acid group. This environment will cause a significant downfield shift compared to a simple alkyl chain. A predicted range of δ 3.8-4.1 ppm is reasonable. These protons are expected to appear as a sharp singlet as there are no adjacent protons to couple with.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm.[4][5] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[6] The exact chemical shift is highly dependent on the solvent and concentration.[4]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~170 - 175 | C=O |

| Pyrimidine C-2 | ~165 - 170 | C-2 |

| Pyrimidine C-4, C-6 | ~158 - 162 | C-4, C-6 |

| Pyrimidine C-5 | ~118 - 122 | C-5 |

| Methylene Carbon | ~40 - 45 | -CH₂- |

Expert Insights & Causality:

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid is the most deshielded carbon, typically appearing in the δ 170-175 ppm range.[4][5]

-

Pyrimidine Carbons: The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the bromine substituent. C-2, being flanked by two nitrogens, will be significantly deshielded. C-4 and C-6 will also be downfield due to the adjacent nitrogen. The carbon bearing the bromine, C-5, will be shifted upfield relative to the other ring carbons due to the "heavy atom effect" of bromine, and its signal is expected around δ 118-122 ppm.

-

Methylene Carbon (-CH₂-): This aliphatic carbon, being attached to the electron-withdrawing pyrimidine ring, will be shifted downfield from a typical sp³ carbon, likely in the δ 40-45 ppm range.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the exchangeable -COOH proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of at least 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse sequence.

-

Use a wider spectral width (e.g., 240 ppm).

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Analysis: Process the spectra using appropriate software. Reference the spectra to the TMS signal. Integrate the ¹H NMR signals and report chemical shifts to two decimal places and coupling constants (if any) to one decimal place. Report ¹³C NMR chemical shifts to one decimal place.[7]

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key vibrational modes will be those of the carboxylic acid, the aromatic pyrimidine ring, and the C-Br bond.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~3100 - 3000 | Medium | C-H stretch | Aromatic (Pyrimidine) |

| ~2950 - 2850 | Medium | C-H stretch | Aliphatic (-CH₂-) |

| 1730 - 1700 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| ~1600 - 1450 | Medium-Strong | C=C and C=N stretch | Aromatic (Pyrimidine) |

| ~1320 - 1210 | Strong | C-O stretch | Carboxylic Acid |

| ~950 - 910 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid |

| ~800 - 600 | Medium-Strong | C-Br stretch | Bromo-substituent |

Expert Insights & Causality:

-

O-H Stretch: The most characteristic feature of a carboxylic acid is the extremely broad O-H stretching band that spans from 3300 to 2500 cm⁻¹.[6][8] This broadening is due to strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.[9] This broad envelope will likely overlap with the sharper C-H stretching vibrations.

-

C=O Stretch: A strong, sharp absorption between 1730-1700 cm⁻¹ is definitive for the carbonyl group of the carboxylic acid.[9] Its position within this range can be influenced by conjugation and hydrogen bonding.

-

Pyrimidine Ring Vibrations: The aromatic pyrimidine ring will exhibit several characteristic C=C and C=N stretching bands in the 1600-1450 cm⁻¹ region.[10]

-

C-O Stretch and O-H Bend: The C-O stretch of the carboxylic acid will appear as a strong band between 1320-1210 cm⁻¹, while a broad out-of-plane O-H bend is expected around 950-910 cm⁻¹.[6][9]

-

C-Br Stretch: The vibration of the carbon-bromine bond is expected in the lower frequency "fingerprint" region of the spectrum, typically between 800 and 600 cm⁻¹.

Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a standard technique for obtaining high-quality IR spectra of solid samples.[11]

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[12]

-

Gently grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained. This minimizes light scattering.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet. The vacuum helps to remove trapped air and moisture.[13]

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The resulting spectrum should be plotted as percent transmittance versus wavenumber (cm⁻¹). Identify and label the key absorption bands.

Caption: Workflow for solid-state FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing insights into its elemental composition and structure through fragmentation analysis.

Predicted Mass Spectral Data (Electron Impact - EI)

Electron Impact (EI) is a common ionization technique for relatively volatile and thermally stable small molecules.[14][15] It typically induces fragmentation, which can be useful for structural elucidation.

| m/z (mass-to-charge) | Predicted Identity | Notes |

| 218 / 216 | [M]⁺˙ | Molecular Ion Peak. The presence of a bromine atom results in a characteristic M/M+2 isotopic pattern with nearly equal intensity (¹⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%). |

| 173 / 171 | [M - COOH]⁺ | Loss of the carboxylic acid radical (45 Da). The bromine isotopic pattern will be retained. |

| 138 | [C₅H₃N₂Br]⁺˙ | Fragmentation of the acetic acid side chain. |

| 92 | [M - Br - COOH]⁺ | Loss of a bromine radical followed by the carboxylic acid group. |

Expert Insights & Causality:

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 216 and 218, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The near 1:1 ratio of these peaks is a definitive indicator of the presence of a single bromine atom in the molecule.

-

Key Fragmentations: The most likely fragmentation pathways will involve the loss of the carboxylic acid group and the bromine atom.

-

Loss of -COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (mass = 45 u), leading to a fragment ion at m/z 171/173. This would be a significant peak in the spectrum.

-

Loss of Br: Cleavage of the C-Br bond would result in the loss of a bromine radical (79 or 81 u).

-

Further Fragmentation: The pyrimidine ring itself is relatively stable, but further fragmentation can occur.[1][16] The fragmentation patterns are often complex but can provide corroborating evidence for the proposed structure.[3]

-

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or if sufficiently volatile, via a gas chromatograph (GC).

-

Ionization: Use a standard electron energy of 70 eV to ionize the sample molecules.[14] This energy level is high enough to cause reproducible fragmentation and allows for comparison with library spectra.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300. A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Data Analysis: Identify the molecular ion peak (M⁺˙) and its characteristic bromine isotopic pattern. Analyze the major fragment ions to confirm the structural components of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental formula (C₆H₅BrN₂O₂).

Caption: General workflow for Electron Impact Mass Spectrometry (EI-MS).

Conclusion: A Unified Spectroscopic Picture

The collective analysis of NMR, IR, and MS data provides a comprehensive and self-validating spectroscopic profile of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, confirming the connectivity of the pyrimidine ring and the acetic acid side chain. FT-IR spectroscopy provides clear evidence for the key functional groups, particularly the characteristic broad O-H and sharp C=O stretches of the carboxylic acid. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the distinctive M/M+2 isotopic pattern serving as an unambiguous marker for the bromine substituent. Together, these techniques provide the necessary analytical certainty for drug development professionals to confidently advance this promising scaffold in their research pipelines.

References

- 1. article.sapub.org [article.sapub.org]

- 2. [PDF] Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]

- 3. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pubsapp.acs.org [pubsapp.acs.org]

- 8. echemi.com [echemi.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. shimadzu.com [shimadzu.com]

- 12. Why Kbr Is Used For Ftir? Achieve Clear, Accurate Solid-Sample Analysis - Kintek Solution [kindle-tech.com]

- 13. azom.com [azom.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. sphinxsai.com [sphinxsai.com]

A Senior Application Scientist’s Guide to Sourcing (5-Bromopyrimidin-2-yl)acetic Acid: From Bench to GMP

Abstract

(5-Bromopyrimidin-2-yl)acetic acid (CAS No. 1134327-93-7) has emerged as a pivotal structural motif and building block in contemporary drug discovery, particularly in the synthesis of targeted therapies such as PROTACs (Proteolytic Targeting Chimeras).[] The success, reproducibility, and ultimate viability of a research and development program depend fundamentally on the quality of its starting materials.[2][3] Poorly characterized or inconsistent reagents can introduce confounding variables, lead to failed experiments, and create significant delays when transitioning from discovery to regulated development.[4] This guide provides an in-depth framework for researchers, chemists, and procurement specialists to navigate the commercial landscape of this compound suppliers. It details a robust, field-proven methodology for supplier evaluation, incoming quality control, and risk mitigation to ensure scientific integrity and project success.

The Strategic Importance of Raw Material Qualification

In pharmaceutical development, the quality of the final active pharmaceutical ingredient (API) is not merely tested at the end but is built in throughout the manufacturing process. This principle, known as Quality by Design (QbD), begins with the very first chemical building blocks. The selection of a raw material supplier is therefore not a simple procurement task but a critical scientific decision. Using low-quality or poorly defined materials in early development can lead to severe complications during the transition to clinical (GMP) phases, including:

-

Inability to qualify the supplier: The supplier may lack the necessary quality systems (e.g., ISO 9001, GMP) required for regulated production.[5]

-

High batch-to-batch variability: An uncontrolled manufacturing process can result in different impurity profiles from one batch to the next, jeopardizing the reproducibility of your scientific results.[4]

-

Complex process changes: Switching suppliers late in development due to quality issues can be costly and time-consuming, potentially requiring process re-validation and comparative studies.[4]

Therefore, adopting a long-term perspective on supplier selection from the outset is a crucial risk mitigation strategy.

Navigating the Supplier Landscape

Commercial suppliers for this compound generally fall into two categories: large, catalog-based distributors and specialized synthesis laboratories or manufacturers.

-

Catalog Distributors (e.g., MilliporeSigma, Thermo Fisher Scientific, VWR): These companies offer a vast portfolio of research chemicals, often providing smaller quantities with fast delivery. They are excellent for initial screening and discovery work. However, the original manufacturer may not always be transparent, and GMP-grade material may not be readily available.

-

Specialized Manufacturers & Suppliers (e.g., BLDpharm, BOC Sciences): These companies often manufacture the compounds themselves or have close relationships with the manufacturers.[][6] They are more likely to offer detailed technical support, larger batch sizes, and a potential pathway to GMP-compliant material.

When initiating a project, it is strategically advantageous to select a supplier who can demonstrate a clear path from R&D-grade material to a pharmaceutical-grade equivalent produced under a robust quality management system.[4]

A Multi-Pillar Framework for Supplier Qualification

A thorough evaluation of a potential supplier should be a systematic process based on documentation, product quality, and operational reliability. The following workflow provides a structured approach to this critical task.

Caption: Workflow for qualifying a new chemical supplier.

Pillar 1: Documentation and Transparency

The foundation of any supplier relationship is trust, which is established through clear and comprehensive documentation.

-

Certificate of Analysis (CoA): This is the most critical document. Do not just check the purity value. A robust CoA will include:

-

Batch Number: Essential for traceability.

-

Identity Confirmation: Method used (e.g., ¹H NMR, Mass Spectrometry) and confirmation that the spectrum conforms to the structure.

-

Purity Assay: The specific analytical method used (e.g., HPLC, GC) and the resulting purity, typically >97%.

-

Date of Analysis: Ensures the data is recent.

-

-

Quality Management System (QMS): Look for evidence of a QMS, such as ISO 9001:2015 certification.[5] This indicates the supplier has formal processes for production, documentation, and continuous improvement, which is a strong predictor of batch-to-batch consistency.

Pillar 2: Product Quality and Consistency

Never rely solely on the supplier's CoA. Independent verification is a cornerstone of good scientific practice.

-

Purity and Identity: The compound's purity must meet your experimental needs. Even small impurities can have significant, unintended biological effects or interfere with subsequent chemical reactions.

-

Batch-to-Batch Consistency: The ability to receive material with the same quality and impurity profile over time is paramount for the long-term reproducibility of your research.[3]

Protocol: Incoming Quality Control (QC) Verification

The following protocol outlines a standard procedure for verifying the identity and purity of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a widely accessible and powerful analytical technique.[7]

Step-by-Step QC Protocol

Objective: To confirm the identity (via mass spectrometry) and assess the purity (via UV chromatogram) of a received batch of this compound.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Analytical balance, volumetric flasks, autosampler vials

Instrumentation:

-

HPLC system with a UV detector (e.g., DAD or PDA)

-

Mass Spectrometer (e.g., single quadrupole or time-of-flight) with an electrospray ionization (ESI) source

-

C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

-

Standard Preparation: Accurately weigh ~1 mg of the compound and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. Sonicate briefly if needed to ensure complete dissolution.

-

HPLC-MS Method:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

UV Detection: 254 nm

-

MS Detection: ESI in both positive and negative ion modes, scanning a mass range of m/z 100-500.

-

-

Data Analysis:

-

Purity Assessment: Integrate the area of all peaks in the UV chromatogram at 254 nm. Calculate the purity as (Area of Main Peak / Total Area of All Peaks) * 100.

-

Identity Confirmation: Extract the mass spectrum from the main chromatographic peak. Look for the expected molecular ions.

-

Expected Results:

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₆H₅BrN₂O₂ | Chemical structure |

| Exact Mass | 215.9589 | Isotopic mass for identity confirmation |

| Purity by HPLC (254 nm) | > 97.0% | Standard for high-quality research chemical |

| [M+H]⁺ (Positive ESI) | m/z 216.9667 | Protonated molecular ion |

| [M-H]⁻ (Negative ESI) | m/z 214.9511 | Deprotonated molecular ion |

Data-Driven Decision Making

After performing your analysis, compare your findings against the supplier's CoA. A discrepancy may indicate an issue with the batch or an error in the supplier's own QC. The following decision tree can guide your response to an out-of-specification (OOS) result.

Caption: Decision tree for handling OOS results.

Comparative Supplier Analysis

To aid in the final selection, summarize your findings in a table. This provides a clear, quantitative basis for comparison.

| Supplier | Purity (CoA) | Purity (In-House QC) | Price ($/g) | Lead Time | ISO 9001 Certified? | Technical Support Responsive? |

| Supplier A | 98.5% | 98.2% | 150 | 3 days | Yes | Yes |

| Supplier B | 99.1% | 95.4% | 120 | 2 days | No | No |

| Supplier C | 97.2% | 97.5% | 180 | 10 days | Yes | Yes |

In this hypothetical example, Supplier A presents the best balance of verified quality, cost, and documented quality systems, despite Supplier B offering a lower price. The discrepancy in Supplier B's stated vs. verified purity is a significant red flag.

Conclusion

The procurement of this compound, like any critical starting material, should be approached with the same rigor as any scientific experiment. A robust supplier qualification process, centered on documentation review, independent analytical verification, and open technical communication, is not an administrative burden but a fundamental component of sound research and development. By investing time in this process, you mitigate the significant risks of project delays, budget overruns, and irreproducible results, thereby safeguarding the integrity and accelerating the timeline of your drug development program.

References

- 2. salvavidaspharma.com [salvavidaspharma.com]

- 3. sujatanutripharma.com [sujatanutripharma.com]

- 4. qpeople.be [qpeople.be]

- 5. Quality Control in Chemical Industry: Policies & Regulations [elchemy.com]

- 6. 1134327-93-7|2-(5-Bromopyrimidin-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 7. Quality Control During Drug Development | Technology Networks [technologynetworks.com]

A Technical Guide to Substituted Pyrimidine Acetic Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1] This inherent biological relevance has spurred the synthesis and investigation of a multitude of pyrimidine derivatives, revealing a broad spectrum of pharmacological activities.[1][2] Among these, substituted pyrimidine acetic acids have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutics for a range of diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this important class of molecules.

The Pyrimidine Acetic Acid Core: A Privileged Scaffold

The introduction of an acetic acid moiety to the pyrimidine ring adds a crucial functional group that can participate in various biological interactions, including hydrogen bonding and salt bridge formation with protein residues. This functionalization can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent pyrimidine, often enhancing its therapeutic potential. The position of the acetic acid group on the pyrimidine ring, as well as the nature and position of other substituents, plays a critical role in determining the compound's biological activity.

Synthetic Strategies: Building the Pyrimidine Acetic Acid Framework

The synthesis of substituted pyrimidine acetic acids can be approached through several strategic pathways, primarily involving either the construction of the pyrimidine ring with the acetic acid side chain already in place or the introduction of the acetic acid moiety onto a pre-formed pyrimidine core.

General Synthetic Workflow

A common approach involves a multi-step synthesis that allows for the systematic variation of substituents on the pyrimidine scaffold.

Caption: Generalized workflow for the synthesis of substituted pyrimidine acetic acids.

Key Synthetic Protocols

Protocol 1: Synthesis of a 1-(2-Benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid Derivative

This protocol details the synthesis of a specific pyrimidine acetic acid derivative with demonstrated anti-inflammatory and antibacterial activity.[3]

Materials:

-

1-(2-benzylthiopyrimidin-4-yl)-2-thiobenzimidazole

-

Chloroacetic acid

-

Ethanol

-

Potassium carbonate (K₂CO₃)

Step-by-Step Procedure:

-

Dissolve 1-(2-benzylthiopyrimidin-4-yl)-2-thiobenzimidazole in ethanol.

-

Add potassium carbonate to the solution to act as a base.

-

Add chloroacetic acid to the reaction mixture.

-

Reflux the mixture for an appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Acidify the mixture with a suitable acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid.[3]

Rationale: This synthesis proceeds via a nucleophilic substitution reaction where the thiolate anion of the benzimidazole moiety attacks the electrophilic carbon of chloroacetic acid, displacing the chloride and forming the desired thioacetic acid derivative. The use of a base like potassium carbonate is crucial for the deprotonation of the thiol to generate the nucleophilic thiolate.

Protocol 2: Synthesis of Uracil-3-acetic acid

This protocol outlines a classical approach to the synthesis of a fundamental pyrimidine acetic acid derivative.

Materials:

-

Uracil

-

Ethyl bromoacetate

-

A suitable base (e.g., sodium ethoxide)

-

Ethanol

-

Hydrochloric acid

Step-by-Step Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add uracil to the solution and stir until it dissolves.

-

Add ethyl bromoacetate dropwise to the reaction mixture.

-

Reflux the mixture for several hours.

-

After cooling, neutralize the reaction mixture.

-

Evaporate the solvent under reduced pressure.

-

Treat the residue with hydrochloric acid to hydrolyze the ester and precipitate the uracil-3-acetic acid.

-

Filter the product, wash with cold water, and recrystallize from water.

Rationale: This synthesis involves the N-alkylation of the uracil ring with ethyl bromoacetate, followed by the hydrolysis of the resulting ester to the carboxylic acid. The choice of base and reaction conditions is critical to control the regioselectivity of the alkylation.

Biological Activities and Therapeutic Potential

Substituted pyrimidine acetic acids have demonstrated a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anti-inflammatory Activity

Several pyrimidine derivatives have shown potent anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes.[4][5] For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to suppress the activity of COX enzymes, thereby inhibiting the production of prostaglandin E₂ (PGE₂).[4] The acetic acid moiety in these compounds can mimic the carboxylic acid group of arachidonic acid, the natural substrate for COX enzymes, leading to competitive inhibition.

Example: A synthesized 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid derivative (2a) exhibited potent in vitro anti-inflammatory activity with an IC₅₀ of 3.5 µM against COX-2, which is comparable to the standard drug celecoxib (IC₅₀ = 0.65 µM).[3]

Antimicrobial Activity

The pyrimidine core is a well-established pharmacophore in antimicrobial drug discovery. The addition of an acetic acid group can enhance the antimicrobial properties of these compounds. For example, the aforementioned 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid derivative also displayed significant antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 6.5 µM, comparable to the standard drug gentamycin.[3] The presence of the carboxylic acid group is thought to contribute to the antibacterial activity.[6]

Anticancer Activity

Pyrimidine analogues are widely used in cancer chemotherapy, with compounds like 5-fluorouracil being a mainstay in the treatment of various solid tumors.[1][7] Substituted pyrimidine acetic acids are being explored as novel anticancer agents. Their mechanism of action can involve the inhibition of various enzymes crucial for cancer cell proliferation and survival.[1]

Structure-Activity Relationship (SAR) Studies

The biological activity of substituted pyrimidine acetic acids is highly dependent on the nature and position of the substituents on the pyrimidine ring.

Caption: Key structural features influencing the activity of pyrimidine acetic acids.

Key SAR Insights:

-

Substituents on the Pyrimidine Ring: The introduction of various functional groups at different positions of the pyrimidine ring can significantly impact biological activity. For instance, in a series of anti-inflammatory pyrazolo[3,4-d]pyrimidines, the nature of the substituent at certain positions was found to be crucial for COX-2 inhibitory activity.[4]

-

The Acetic Acid Moiety: The carboxylic acid group is often a key pharmacophore, directly interacting with the target protein. Esterification or amidation of this group can modulate the compound's activity and pharmacokinetic properties.

-

Lipophilicity and Electronic Properties: The overall lipophilicity and electronic distribution of the molecule, influenced by the various substituents, play a vital role in its ability to cross cell membranes and interact with its biological target.

Quantitative Data Summary

| Compound Class | Biological Activity | Key Findings | Reference |

| 1-(2-Benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid derivatives | Anti-inflammatory, Antibacterial | Compound 2a showed potent COX-2 inhibition (IC₅₀ = 3.5 µM) and activity against E. coli (MIC = 6.5 µM). | [3] |

| Pyrazolo[3,4-d]pyrimidine derivatives | Anti-inflammatory | Several derivatives suppressed COX enzyme activity and PGE₂ production. | [4] |

| Pyrido[2,3-d]pyrimidine derivatives | Antioxidant, Anticancer | Derivatives 2a and 2f were potent lipoxygenase inhibitors with IC₅₀ values of 42 µM and 47.5 µM, respectively. | [8][9] |

Conclusion and Future Perspectives

Substituted pyrimidine acetic acids represent a versatile and promising class of compounds for drug discovery. Their synthetic accessibility allows for the creation of diverse chemical libraries, and their inherent biological relevance provides a strong foundation for the development of novel therapeutics. Future research in this area should focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanism of action at the molecular level will be crucial for the rational design of the next generation of pyrimidine-based drugs. The continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs in areas such as inflammation, infectious diseases, and oncology.

References

- 1. ijrpr.com [ijrpr.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. journals.innovareacademics.in [journals.innovareacademics.in]

- 7. ijcrt.org [ijcrt.org]

- 8. mdpi.com [mdpi.com]

- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (5-Bromopyrimidin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

(5-Bromopyrimidin-2-yl)acetic acid stands as a crucial building block in the intricate world of medicinal chemistry and drug discovery. Its versatile structure makes it a sought-after intermediate for the synthesis of novel therapeutic agents. However, as with any reactive chemical compound, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This in-depth technical guide provides a comprehensive overview of the safety and handling procedures for this compound, drawing upon established principles of laboratory safety and data from closely related compounds.

Hazard Identification and Risk Assessment

Anticipated GHS Hazard Classifications:

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |

Based on this data, this compound should be handled as a compound that is harmful if ingested , a skin and eye irritant , and a potential respiratory tract irritant . The acidic nature of the carboxylic acid moiety may also contribute to its corrosive potential, particularly to mucous membranes and the respiratory tract.

Prudent Practices for Safe Handling and Storage

A proactive approach to safety is the cornerstone of a successful research environment. The following handling and storage protocols are designed to minimize exposure and mitigate risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure lies in robust engineering controls. All manipulations of this compound, particularly when handling the solid powder or creating solutions, should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.

Essential Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a significant risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use.

-

Body Protection: A flame-resistant laboratory coat is required. Additional protective clothing, such as an apron, may be necessary for larger-scale operations.

-

Footwear: Closed-toe shoes are mandatory in all laboratory settings.

Storage Requirements

Proper storage is critical to maintaining the stability of the compound and preventing accidental release.

-

Container: Store in a tightly sealed, clearly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Segregation: Store separately from foodstuffs and other reactive chemicals.

Standard Operating Procedure for Weighing and Dissolving

This protocol outlines the essential steps for safely weighing the solid compound and preparing a solution. The causality behind each step is highlighted to foster a deeper understanding of the safety measures.

Objective: To accurately weigh a specified amount of this compound and dissolve it in a suitable solvent while minimizing exposure.

Materials:

-

This compound

-

Appropriate solvent (e.g., DMSO, DMF, ethanol)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask or other suitable glassware

-

Magnetic stirrer and stir bar (optional)

Workflow Diagram:

Caption: Workflow for Weighing and Dissolving this compound

Step-by-Step Protocol:

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Don all required PPE as outlined in Section 2.1.

-

Decontaminate the work surface within the fume hood.

-

Place all necessary equipment inside the fume hood.

-

-

Weighing:

-

Tare the analytical balance with a clean weigh boat.

-

Carefully use a clean spatula to transfer the desired amount of this compound to the weigh boat. Avoid generating dust.

-

Record the final weight.

-

-

Dissolution:

-

Carefully transfer the weighed solid into the designated glassware.

-

Slowly add the chosen solvent to the glassware. Be mindful of any potential exothermic reactions.

-

If necessary, use a magnetic stirrer to aid in dissolution.

-

-

Labeling and Storage:

-

Once fully dissolved, securely cap and label the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.

-

Store the solution according to the guidelines in Section 2.2.

-

-

Cleanup:

-

Wipe down the spatula and work surface with an appropriate solvent to decontaminate.

-

Dispose of any contaminated weigh boats, gloves, and wipes in the designated chemical waste container.

-

Wash hands thoroughly after completing the procedure.

-

Emergency Procedures: A Rapid Response Framework

In the event of an accidental exposure or spill, a swift and informed response is crucial to minimizing harm.

First-Aid Measures

Workflow for Accidental Exposure:

Caption: First-Aid Response to Accidental Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the skin with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

-

Small Spills:

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.

-

Collect the absorbed material into a sealed container for proper disposal.

-

Decontaminate the spill area with a suitable cleaning agent.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's environmental health and safety department.

-

Prevent the spill from entering drains or waterways.

-

Toxicological and Ecological Considerations

While specific toxicological data for this compound is limited, the GHS classifications for related compounds suggest that it should be treated as a substance with moderate acute oral toxicity and as a skin, eye, and respiratory irritant[1]. There is currently no data to suggest that the compound is carcinogenic or mutagenic.

The environmental impact of this compound has not been extensively studied. As a prudent measure, all waste containing this compound should be treated as hazardous and disposed of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.

Disposal

All waste materials contaminated with this compound, including empty containers, contaminated absorbents, and disposable PPE, must be collected in a designated and properly labeled hazardous waste container. The disposal of this chemical waste must be handled by a licensed professional waste disposal service.

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. By approaching its use with a comprehensive understanding of its potential hazards and a steadfast commitment to safe laboratory practices, researchers can confidently and responsibly harness its synthetic potential. This guide serves as a foundational resource for the safe handling of this compound, and it is incumbent upon all users to supplement this information with institution-specific safety protocols and to always exercise caution and sound scientific judgment in the laboratory.

References

Methodological & Application

Application Notes & Protocols: The Strategic Deployment of (5-Bromopyrimidin-2-yl)acetic Acid in Modern Organic Synthesis

Introduction: A Privileged Scaffold for Catalytic Functionalization

(5-Bromopyrimidin-2-yl)acetic acid (CAS No: 1134327-93-7) has emerged as a high-value building block for synthetic, medicinal, and process chemists.[] Its structure is deceptively simple, yet it contains three distinct points of reactivity: a strategically placed bromine atom on an electron-deficient pyrimidine ring, a readily activated carboxylic acid, and the pyrimidine core itself, which is a cornerstone motif in a vast number of biologically active molecules.[2] The true synthetic power of this reagent lies in the orthogonal reactivity of its primary functional groups, allowing for sequential, controlled modifications.

The bromine at the C5 position is an ideal handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents.[2] Concurrently, the acetic acid moiety serves as a robust anchor point for amide bond formation, a critical linkage in many pharmaceutical agents.[3] This dual functionality makes this compound a linchpin reagent for building complex molecular architectures, particularly in the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery.[2] This guide provides an in-depth exploration of its core applications, complete with detailed, field-tested protocols and the scientific rationale behind them.

Core Application I: Palladium-Catalyzed Cross-Coupling at the C5-Position

The C5-bromo substituent is the primary locus for diversification. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition to a Pd(0) catalyst, the crucial first step in most cross-coupling cycles.[2][4] This facilitates a range of powerful C-C and C-N bond-forming reactions under relatively mild conditions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for installing new carbon frameworks.[2][5] It involves the coupling of the C5-bromo position with an organoboron reagent (boronic acid or ester) and is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][6]

Causality Behind the Protocol:

-

Catalyst System: A Pd(0) species is the active catalyst. Using a stable precatalyst like Pd(PPh₃)₄ or generating the active species in situ from a Pd(II) source (e.g., Pd₂(dba)₃) with a phosphine ligand is standard practice.[5][7]

-

Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential.[5][7] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step of the catalytic cycle.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is commonly used.[7][8] Water is crucial for dissolving the inorganic base and aiding in the formation of the active boronate.

-

Inert Atmosphere: Reactions are run under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.[7][8]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).

-

Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[8]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.[7][9]

-

Reaction: Heat the mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[8]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4–16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous phase with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forging C(aryl)-N bonds.[10] This reaction is indispensable for synthesizing the arylamine and heteroarylamine motifs prevalent in pharmaceuticals.[11] It allows for the direct coupling of the C5-bromo position with a wide range of primary and secondary amines.

Causality Behind the Protocol:

-

Catalyst System: This reaction is highly dependent on the choice of phosphine ligand.[12] Sterically bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, XPhos, RuPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[11][13] A common precatalyst is Pd₂(dba)₃.[11]

-

Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) is a frequent choice, as it is strong enough to deprotonate the amine (or the intermediate palladium-amido complex) without acting as a competing nucleophile.[11][12]

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[11]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4-8 mol%).[11]

-

Inerting: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon three times.[11]

-

Reagent Addition: Under a positive pressure of Argon, add the base (e.g., NaOt-Bu, 1.4 equiv.), this compound (1.0 equiv.), and the desired amine (1.2 equiv.).[11]

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.[11]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath.[11]

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Accessing Alkynylated Pyrimidines

The Sonogashira reaction provides a powerful and direct route to C(sp²)-C(sp) bonds, coupling the C5-bromo position with a terminal alkyne.[14] This transformation is valuable for creating rigid, linear extensions to the pyrimidine core, a common strategy in the design of kinase inhibitors and molecular probes.[9][15]

Causality Behind the Protocol:

-

Dual Catalyst System: The reaction classically employs a dual-catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₄) to perform the main cross-coupling cycle and a copper(I) co-catalyst (e.g., CuI).[4][14] The copper salt reacts with the alkyne and base to form a copper(I) acetylide intermediate, which is more reactive and readily undergoes transmetalation to the palladium center.[14]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine, serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and often functions as the solvent.[4][14]

-

Inert Atmosphere: As with other Pd(0)-catalyzed reactions, an inert atmosphere is crucial. It is especially important here to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), an undesired side reaction often promoted by oxygen in the presence of copper salts.[14]

Protocol 3: General Procedure for Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[4]

-